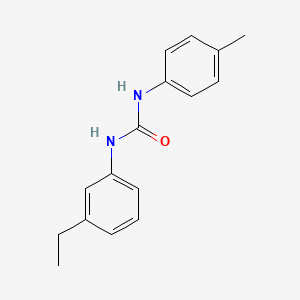

1-(3-Ethylphenyl)-3-(4-methylphenyl)urea

Description

1-(3-Ethylphenyl)-3-(4-methylphenyl)urea is a bisarylurea compound characterized by a urea core (–NH–C(=O)–NH–) linking two aromatic rings: a 3-ethylphenyl group and a 4-methylphenyl group. This structure is part of a broader class of diarylureas, which are recognized for their diverse biological activities, including kinase inhibition and anticancer properties .

The compound was synthesized via the reaction of 3-ethylphenyl isocyanate with a substituted aniline derivative, yielding a product with a 69.4% yield . Its structural confirmation was achieved through $ ^1 \text{H-NMR} $, which revealed distinct aromatic proton signals and urea NH resonances, consistent with its bisarylurea architecture .

Properties

IUPAC Name |

1-(3-ethylphenyl)-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-3-13-5-4-6-15(11-13)18-16(19)17-14-9-7-12(2)8-10-14/h4-11H,3H2,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBJVSLNISHZSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Ethylphenyl)-3-(4-methylphenyl)urea typically involves the reaction of 3-ethylphenyl isocyanate with 4-methylaniline. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage, resulting in the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-(3-Ethylphenyl)-3-(4-methylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the urea linkage to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 1-(3-Ethylphenyl)-3-(4-methylphenyl)urea is , with a molecular weight of 240.30 g/mol. The compound features two aromatic rings connected by a urea functional group, which is essential for its biological activity.

Synthesis Method:

The synthesis typically involves the reaction between 3-ethylphenyl isocyanate and 4-methylaniline in solvents like dichloromethane or toluene at temperatures ranging from 0 to 25°C. This reaction forms the urea linkage necessary for the final product, often followed by purification steps such as recrystallization or chromatography to enhance yield and purity.

Biological Activities

Research indicates that 1-(3-Ethylphenyl)-3-(4-methylphenyl)urea exhibits several biological activities, particularly in cancer research. Preliminary studies suggest that it may possess anticancer properties , potentially through the inhibition of specific enzymes involved in cell proliferation.

Applications in Scientific Research

1-(3-Ethylphenyl)-3-(4-methylphenyl)urea has several notable applications:

- Anticancer Research: Investigated for its potential to inhibit cancer cell growth by targeting specific pathways.

- Enzyme Inhibition Studies: Explored as a potential inhibitor for enzymes involved in various biological processes.

- Chemical Synthesis: Used as an intermediate in organic synthesis due to its unique structural features.

Case Studies

Several studies have investigated the efficacy of 1-(3-Ethylphenyl)-3-(4-methylphenyl)urea in various contexts:

- In Vitro Cancer Studies:

-

Enzyme Interaction Studies:

- Research has shown that 1-(3-Ethylphenyl)-3-(4-methylphenyl)urea interacts with certain enzymes, modulating their activity and impacting cellular signaling pathways.

Mechanism of Action

The mechanism of action of 1-(3-Ethylphenyl)-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Features and Modifications

The biological and physicochemical properties of diarylureas are highly dependent on substituent patterns on the aromatic rings. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Lipophilicity : Ethyl and methyl groups (e.g., in the target compound) contribute to higher logP values, favoring membrane permeability .

- Conformational Flexibility : Bulky substituents (e.g., tert-butyl in ) or heterocycles (e.g., imidazoline in ) can restrict rotation, affecting bioactivity.

Anticancer Potential

- Target Compound : Structural analogs (e.g., bisarylureas with pyrazolo-pyrimidine moieties) exhibit pan-RAF inhibitory activity, critical in MAPK pathway inhibition .

- Halogenated Analogs : 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)urea (ID44 in ) showed moderate activity, though specific targets remain unclarified.

- Heterocyclic Derivatives : Thiazole-containing ureas () may target kinases or proteases due to enhanced hydrogen-bonding capacity.

Neuromodulatory Activity

Physicochemical Properties

Notes:

Q & A

Q. What are the recommended synthetic pathways and characterization techniques for 1-(3-Ethylphenyl)-3-(4-methylphenyl)urea?

- Methodological Answer : The synthesis typically involves reacting substituted isocyanates with aromatic amines. For example, coupling 3-ethylphenyl isocyanate with 4-methylphenylamine in anhydrous dichloromethane under nitrogen, followed by purification via column chromatography . Characterization requires NMR spectroscopy (¹H/¹³C) to confirm urea linkage and substituent positions, supplemented by High-Resolution Mass Spectrometry (HRMS) to verify molecular weight. Solubility in polar aprotic solvents (e.g., DMSO) should be tested for biological assays .

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Methodological Answer : Use a factorial design of experiments (DoE) to test variables:

- Temperature : 0–40°C (prevents thermal decomposition of intermediates).

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Catalyst : Triethylamine or DMAP accelerates urea bond formation.

Monitor progress via TLC and optimize stoichiometry (1:1.2 molar ratio of isocyanate to amine). Yields >70% are achievable with reflux in THF for 12 hours .

Intermediate Research Questions

Q. What strategies are effective for analyzing the compound’s stability under varying pH and solvent conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 3–10) at 37°C for 48 hours. Analyze degradation via HPLC-UV. Urea bonds are prone to hydrolysis under strongly acidic/basic conditions .

- Solvent Stability : Test solubility and stability in DMSO, ethanol, and aqueous mixtures. Use dynamic light scattering (DLS) to detect aggregation .

Q. How can contradictory biological activity data be resolved across studies?

- Methodological Answer : Perform dose-response assays (e.g., IC₅₀ curves) to account for potency variations. Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). Structural analogs with halogen substitutions (e.g., chlorine at the 3-position) may exhibit altered bioactivity due to steric or electronic effects—compare with data from compounds like 1-(3-Chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea .

Advanced Research Questions

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methodological Answer : Use density functional theory (DFT) to model electronic properties and molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to targets (e.g., kinases). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns. Compare with analogs like 1-(4-Fluorophenyl)-3-(1-(2-methoxyacetyl)-tetrahydroquinolin-7-yl)urea, where methoxy groups enhance hydrogen bonding .

Q. How can researchers design SAR studies to explore substituent effects on activity?

- Methodological Answer : Develop a library of derivatives with systematic substitutions:

Data Contradiction Analysis

Q. How should discrepancies in cytotoxicity data between in vitro and in vivo models be addressed?

- Methodological Answer :

- Pharmacokinetics : Measure plasma protein binding and metabolic stability (e.g., liver microsomes) to identify rapid clearance or inactivation.

- Formulation : Test bioavailability using nanoemulsions or cyclodextrin complexes.

- Species-Specificity : Compare human vs. murine cell lines and adjust dosing regimens. Contradictions may arise from differences in CYP450 metabolism .

Experimental Design Considerations

Q. What in silico tools are recommended for optimizing the compound’s ADMET profile?

- Methodological Answer : Use SwissADME or ADMET Predictor to:

- Estimate permeability (Caco-2 assay predictions).

- Predict CYP inhibition (e.g., CYP3A4).

- Assess Ames test toxicity.

Cross-reference with experimental data from structurally similar ureas, such as 1-[(4-fluorophenyl)methyl]-3-[(furan-2-yl)methyl]urea, which showed improved metabolic stability with fluorophenyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.